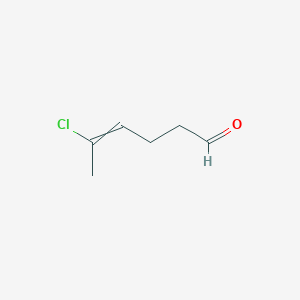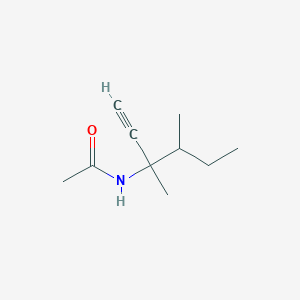
Trimethylsilyloxycyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyloxycyclopentane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclopentane ring through an oxygen atom. This compound is part of a broader class of organosilicon compounds that are widely used in organic synthesis due to their unique chemical properties, such as increased volatility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyloxycyclopentane can be synthesized through the reaction of cyclopentanol with trimethylsilyl chloride in the presence of a base such as triethylamine or pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction is as follows:
Cyclopentanol+Trimethylsilyl chloride→this compound+Hydrogen chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyloxycyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanone and trimethylsilanol.
Reduction: It can be reduced to cyclopentanol and trimethylsilane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Trimethylsilyloxycyclopentane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of silicone-based materials and as a precursor for other organosilicon compounds.
Mecanismo De Acción
The mechanism of action of trimethylsilyloxycyclopentane primarily involves the stabilization of reactive intermediates through the trimethylsilyl group. This group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyloxycyclohexane: Similar in structure but with a six-membered ring.
Trimethylsilyloxycyclobutane: Contains a four-membered ring.
Trimethylsilyloxycyclopropane: Features a three-membered ring.
Uniqueness
Trimethylsilyloxycyclopentane is unique due to its five-membered ring, which provides a balance between ring strain and stability. This makes it particularly useful in organic synthesis as it can undergo a variety of chemical transformations while maintaining structural integrity.
Propiedades
Número CAS |
56859-54-2 |
|---|---|
Fórmula molecular |
C8H18OSi |
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
cyclopentyloxy(trimethyl)silane |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)9-8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
Clave InChI |
OBVCVCYWTYHPPB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


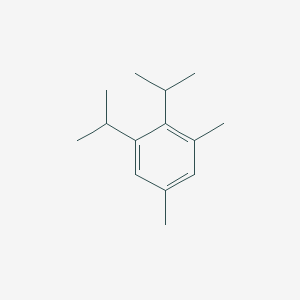
![[(Butan-2-yl)oxy]acetyl chloride](/img/structure/B14625392.png)

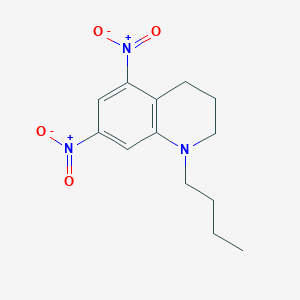
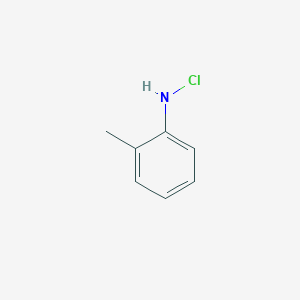
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
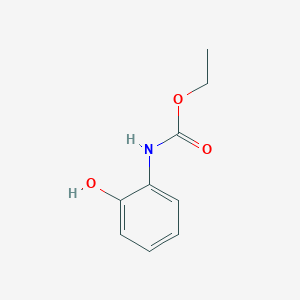

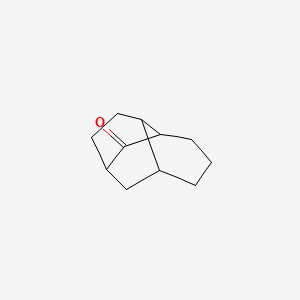
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
